3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid
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Overview
Description
3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a cyclopentylmethyl group, a formyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentylmethyl bromide with thiophene-2-carboxylic acid in the presence of a base can yield the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or catalytic processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of palladium-catalyzed cross-coupling reactions is one example of an industrial approach to synthesizing complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 3-(Cyclopentylmethyl)-5-carboxythiophene-2-carboxylic acid.
Reduction: 3-(Cyclopentylmethyl)-5-hydroxymethylthiophene-2-carboxylic acid.
Substitution: 3-(Cyclopentylmethyl)-5-bromothiophene-2-carboxylic acid.
Scientific Research Applications
3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The thiophene ring’s aromatic nature allows it to engage in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl methyl ether: A related compound used as a solvent in organic synthesis.
Cyclopentanecarboxylic acid: Shares the cyclopentyl group but lacks the thiophene ring and formyl group.
Thiophene-2-carboxylic acid: Contains the thiophene ring and carboxylic acid group but lacks the cyclopentylmethyl and formyl groups.
Uniqueness
3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a formyl group and a carboxylic acid group on the thiophene ring allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H14O3S |
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Molecular Weight |
238.30 g/mol |
IUPAC Name |
3-(cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H14O3S/c13-7-10-6-9(11(16-10)12(14)15)5-8-3-1-2-4-8/h6-8H,1-5H2,(H,14,15) |
InChI Key |
CAYXCYAIGNBNJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2=C(SC(=C2)C=O)C(=O)O |
Origin of Product |
United States |
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